molecular formula C10H12N2O3 B8706812 3-Benzamidoalanine CAS No. 116480-11-6

3-Benzamidoalanine

Cat. No.: B8706812
CAS No.: 116480-11-6
M. Wt: 208.21 g/mol
InChI Key: BMHTVISVLHMFTC-UHFFFAOYSA-N
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Description

3-Benzamidoalanine is a non-proteinogenic amino acid derivative featuring a benzamide group (C₆H₅CONH-) attached to the β-carbon of alanine.

The scarcity of explicit data on 3-Benzamidoalanine in the provided evidence underscores its status as a less-studied compound. However, its structural relatives—such as N-benzyloxycarbonyl-alanine and benzothienyl-substituted alanines—are well-documented, enabling indirect comparisons (see Table 1) .

Properties

CAS No.

116480-11-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-amino-3-benzamidopropanoic acid

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15)

InChI Key

BMHTVISVLHMFTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

N-Benzyloxycarbonyl-DL-alanine (C₁₁H₁₃NO₄)
  • Structure: Features a benzyloxycarbonyl (Cbz) protecting group on the α-amino group of alanine.
  • Applications: Widely used in peptide synthesis to protect amino groups during solid-phase synthesis .
  • Key Differences : Unlike 3-Benzamidoalanine, the Cbz group is attached to the α-nitrogen rather than the β-carbon, altering reactivity and steric effects.
β-Alanine (3-Aminopropanoic Acid, C₃H₇NO₂)
  • Structure: The simplest β-amino acid, lacking a benzamide group.
  • Applications: Precursor for carnosine synthesis and industrial production of polymers .
L-3-Benzothienylalanine (C₁₁H₁₁NO₂S)
  • Structure : A benzothiophene ring attached to the β-carbon of alanine.
  • Applications : Studied for its role in enzyme inhibition and fluorescent probe design .

Table 1: Comparative Data for 3-Benzamidoalanine and Analogues

Compound Molecular Formula CAS RN Key Features Applications
3-Benzamidoalanine* C₁₀H₁₂N₂O₃ Not listed β-Benzamide substitution Hypothetical: Drug design
N-Benzyloxycarbonyl-DL-alanine C₁₁H₁₃NO₄ 4132-86-9 α-Cbz protection Peptide synthesis
β-Alanine C₃H₇NO₂ 107-95-9 Unsubstituted β-amino acid Carnosine precursor
L-3-Benzothienylalanine C₁₁H₁₁NO₂S 1956-23-6 β-Benzothienyl substitution Enzyme inhibition

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